molecular formula C25H32ClN5O6 B10763776 7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

Cat. No.: B10763776
M. Wt: 534.0 g/mol
InChI Key: KQQSWNNGVFWIEL-UHFFFAOYSA-N
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Description

ML378 is a biologically active compound known for its role as a dual inhibitor of lysophospholipase LYPLA1 (APT1) and LYPLA2 (APT2). It is a carbamate-based compound with the molecular formula C25H32ClN5O6 and a molecular weight of 534.01 g/mol . ML378 has shown significant potential in scientific research due to its inhibitory effects on specific enzymes and its selectivity over other targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML378 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of ML378 .

Industrial Production Methods

Industrial production of ML378 would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and efficiency. This process would require the use of industrial-grade equipment and adherence to stringent quality control measures to maintain the compound’s integrity and activity.

Chemical Reactions Analysis

Types of Reactions

ML378 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving ML378 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s efficiency and the purity of the products formed .

Major Products Formed

The major products formed from the reactions of ML378 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Scientific Research Applications

ML378 has a wide range of applications in scientific research, including:

    Chemistry: Used as a probe to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new chemical processes and products .

Mechanism of Action

ML378 exerts its effects by inhibiting the activity of lysophospholipase LYPLA1 (APT1) and LYPLA2 (APT2). These enzymes are involved in the metabolism of lysophospholipids, which play a crucial role in cellular signaling and membrane dynamics. By inhibiting these enzymes, ML378 disrupts the normal metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ML378 include other lysophospholipase inhibitors and carbamate-based inhibitors. Some of these compounds are:

  • CID71710938
  • JJH-254

Uniqueness of ML378

ML378 stands out due to its high selectivity and potency as a dual inhibitor of LYPLA1 and LYPLA2. It also exhibits significant selectivity over other enzymes, such as FAAH and 20SHs, making it a valuable tool in scientific research .

Properties

Molecular Formula

C25H32ClN5O6

Molecular Weight

534.0 g/mol

IUPAC Name

[7-(morpholine-4-carbonyl)-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C25H32ClN5O6/c26-20-5-3-18(4-6-20)1-2-19-7-9-28(10-8-19)25(35)37-31-22(32)21-17-29(11-12-30(21)24(31)34)23(33)27-13-15-36-16-14-27/h3-6,19,21H,1-2,7-17H2

InChI Key

KQQSWNNGVFWIEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC=C(C=C2)Cl)C(=O)ON3C(=O)C4CN(CCN4C3=O)C(=O)N5CCOCC5

Origin of Product

United States

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